molecular formula C18H14ClNO B239601 N-(3-chlorophenyl)-2-(2-naphthyl)acetamide

N-(3-chlorophenyl)-2-(2-naphthyl)acetamide

Cat. No. B239601
M. Wt: 295.8 g/mol
InChI Key: AWHQEDCAPKTIPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-chlorophenyl)-2-(2-naphthyl)acetamide, also known as Niflumic acid, is a non-steroidal anti-inflammatory drug (NSAID) that is commonly used in the treatment of pain and inflammation. Niflumic acid is a potent inhibitor of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins, a group of lipid compounds that play a key role in the inflammatory response.

Mechanism of Action

N-(3-chlorophenyl)-2-(2-naphthyl)acetamide acid exerts its anti-inflammatory and analgesic effects by inhibiting the activity of COX enzymes, which are responsible for the production of prostaglandins. Prostaglandins are lipid compounds that play a key role in the inflammatory response, and their production is increased in response to tissue injury or infection. By inhibiting the production of prostaglandins, N-(3-chlorophenyl)-2-(2-naphthyl)acetamide acid reduces inflammation and pain.
Biochemical and Physiological Effects
N-(3-chlorophenyl)-2-(2-naphthyl)acetamide acid has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of ion channels, including the calcium-activated chloride channel and the transient receptor potential vanilloid 4 (TRPV4) channel. N-(3-chlorophenyl)-2-(2-naphthyl)acetamide acid has also been shown to inhibit the activity of the cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(3-chlorophenyl)-2-(2-naphthyl)acetamide acid in lab experiments is its potent anti-inflammatory and analgesic properties. This makes it a useful tool for studying the role of inflammation and pain in various disease states. However, one limitation of using N-(3-chlorophenyl)-2-(2-naphthyl)acetamide acid is its potential toxicity, particularly at high doses. Careful dosing and monitoring are required to ensure the safety of experimental animals.

Future Directions

There are several potential future directions for research on N-(3-chlorophenyl)-2-(2-naphthyl)acetamide acid. One area of interest is the development of more potent and selective inhibitors of COX enzymes, which could be used to treat inflammatory conditions with fewer side effects. Another area of interest is the development of N-(3-chlorophenyl)-2-(2-naphthyl)acetamide acid derivatives with improved pharmacokinetic properties, such as increased bioavailability and longer half-life. Additionally, research on the potential therapeutic applications of N-(3-chlorophenyl)-2-(2-naphthyl)acetamide acid in the treatment of cancer and other diseases is ongoing.

Synthesis Methods

N-(3-chlorophenyl)-2-(2-naphthyl)acetamide acid can be synthesized using a variety of methods, including the reaction of 3-chloroaniline with 2-naphthoic acid, followed by acylation with acetic anhydride. Another method involves the reaction of 3-chloroaniline with 2-naphthol, followed by acylation with acetic anhydride. Both methods result in the formation of N-(3-chlorophenyl)-2-(2-naphthyl)acetamide acid with high yields.

Scientific Research Applications

N-(3-chlorophenyl)-2-(2-naphthyl)acetamide acid has been extensively studied for its anti-inflammatory and analgesic properties. It has been shown to be effective in the treatment of a variety of inflammatory conditions, including rheumatoid arthritis, osteoarthritis, and gout. N-(3-chlorophenyl)-2-(2-naphthyl)acetamide acid has also been shown to have potential therapeutic applications in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro.

properties

Product Name

N-(3-chlorophenyl)-2-(2-naphthyl)acetamide

Molecular Formula

C18H14ClNO

Molecular Weight

295.8 g/mol

IUPAC Name

N-(3-chlorophenyl)-2-naphthalen-2-ylacetamide

InChI

InChI=1S/C18H14ClNO/c19-16-6-3-7-17(12-16)20-18(21)11-13-8-9-14-4-1-2-5-15(14)10-13/h1-10,12H,11H2,(H,20,21)

InChI Key

AWHQEDCAPKTIPM-UHFFFAOYSA-N

SMILES

C1=CC=C2C=C(C=CC2=C1)CC(=O)NC3=CC(=CC=C3)Cl

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)CC(=O)NC3=CC(=CC=C3)Cl

Origin of Product

United States

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